(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide
Overview
Description
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide typically involves the reaction of 2,5-dimethylpyrazole with acetic acid hydrazide. One common method is the cyclocondensation of hydrazine with a carbonyl system, such as acetylacetone, followed by further reactions to introduce the acetic acid hydrazide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of hydrazine derivatives .
Scientific Research Applications
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar structural features but different functional groups.
Hydrazine-coupled pyrazoles: Compounds that share the pyrazole core structure but have different substituents
Uniqueness
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide is unique due to its specific combination of the pyrazole ring with the acetic acid hydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(11(2)10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCJFQHUIUEKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC(=O)NN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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